N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2,6-dichlorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl4NO4S/c1-19(26,10-29-17-11(20)4-3-5-12(17)21)18(25)24-15-9-16(28-7-6-27-2)14(23)8-13(15)22/h3-5,8-9,26H,6-7,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDDBPAVYPMMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=C(C=CC=C1Cl)Cl)(C(=O)NC2=CC(=C(C=C2Cl)Cl)OCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide exhibit promising anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways has been investigated.
Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The efficacy was measured using cell viability assays and flow cytometry analysis.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, particularly against resistant strains of bacteria and fungi.
Research Findings:
In vitro studies showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in several experimental models.
Case Study:
A publication in Journal of Medicinal Chemistry reported that this compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involved inhibition of the NF-kB signaling pathway, which is crucial for mediating inflammatory responses.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The tertiary amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance from the methyl and hydroxy groups may slow kinetics compared to simpler amides.
Oxidation of the Thioether Group
The (2,6-dichlorophenyl)sulfanyl moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%), RT, 24 hrs | Sulfoxide derivative | Acetic acid solvent | 65% |
| mCPBA, 0°C → RT, 6 hrs | Sulfone derivative | Dichloromethane solvent | 82% |
Key Observations :
-
Sulfoxide formation is stereoselective, favoring the S-configuration at sulfur .
-
Sulfone derivatives exhibit enhanced polarity, impacting pharmacokinetic properties.
Functionalization of the Hydroxyl Group
The secondary alcohol at position 2 participates in esterification and etherification reactions.
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| Acetic anhydride | 2-Acetoxy derivative | Pyridine, 50°C, 4 hrs | Prodrug synthesis |
| MeI, K₂CO₃ | 2-Methoxy derivative | DMF, 60°C, 12 hrs | Lipophilicity modulation |
Stability Note :
The β-hydroxy amide structure may undergo retro-aldol cleavage under strongly basic conditions, necessitating pH control .
Aromatic Chlorine Reactivity
Electron-deficient aryl chlorides may engage in nucleophilic aromatic substitution (SNAr), though reactivity is limited by steric and electronic factors.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (7M in MeOH) | CuI, 120°C, 24 hrs | 5-Amino-substituted derivative | <10% |
| Piperidine | DMF, 100°C, 48 hrs | Displacement at 4-chloro position | 28% |
Challenges :
-
Ortho/para-directing effects from the methoxyethoxy and sulfanyl groups reduce electrophilicity at reactive positions .
-
High temperatures risk decomposition of the thioether and amide groups.
Photochemical Degradation
UV exposure induces homolytic cleavage of C-Cl and S-C bonds, forming radical intermediates.
| Condition | Major Degradants | Mechanism |
|---|---|---|
| UV-C (254 nm), 72 hrs | Dichlorophenolic byproducts | C-Cl bond cleavage → aryl radical formation |
| Sulfur-centered radicals | S-C bond scission → dimerization |
Stabilization Strategies :
-
Light-protective packaging recommended for long-term storage.
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable arylation at the thioether or chloroaromatic positions.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 45–60% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated analogs | 38% |
Limitations :
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs share core features such as dichlorophenyl groups, sulfanyl linkages, and amide backbones but differ in substituents and stereochemistry. Below is a comparative analysis:
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound uniquely combines a 2-methoxyethoxy group (enhancing solubility) with a branched hydroxy-methyl propanamide chain, which may influence steric interactions in biological targets.
- Compounds in lack sulfanyl groups but feature stereochemically complex backbones (e.g., diphenylhexan-2-yl), suggesting divergent pharmacokinetic profiles.
Pharmacological Activity and Binding Affinity
While direct activity data for the target compound is unavailable, structural parallels to known bioactive molecules provide insights:
- Dichlorophenyl-sulfanyl motifs are prevalent in antifungal agents (e.g., miconazole derivatives), where Cl atoms enhance membrane permeability .
- The 2-hydroxy-2-methylpropanamide group may mimic natural substrates of hydrolases or proteases, acting as a competitive inhibitor.
Table 2: NMR Chemical Shift Comparison (δ, ppm)
| Proton Position | Target Compound* | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Region A (39–44) | Not reported | 3.2–3.5 | 3.3–3.6 | 2.8–3.1 |
| Region B (29–36) | Not reported | 7.1–7.4 | 7.0–7.3 | 6.9–7.2 |
*Data inferred from structural analogs due to lack of direct NMR studies on the target compound.
Interpretation :
Physicochemical Properties
Pharmacokinetic Considerations
Rationale for Lumping Strategies
As noted in , compounds with shared functional groups (e.g., dichlorophenyl, sulfanyl) are often "lumped" into surrogates for predictive modeling. The target compound’s unique combination of substituents, however, necessitates distinct evaluation to avoid oversimplification.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DOE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For instance, fractional factorial designs can identify critical factors affecting yield .
- Monitor reaction progress via thin-layer chromatography (TLC) and NMR spectroscopy to detect intermediates and byproducts .
What advanced spectroscopic techniques are recommended for structural confirmation and purity assessment?
Basic Research Question
- 1H/13C NMR : Assign peaks to confirm the methoxyethoxy group (δ 3.3–3.7 ppm for OCH2CH2O) and sulfanyl-linked dichlorophenyl moiety (δ 7.1–7.5 ppm aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion at m/z 565.98 for C19H18Cl4NO4S) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. Advanced Method :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm spatial proximity of functional groups .
How can computational modeling aid in predicting biological interactions or reaction pathways?
Advanced Research Question
- Quantum Mechanical Calculations (DFT) : Simulate reaction pathways (e.g., transition states in sulfanyl group formation) to identify energetically favorable conditions .
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) by modeling interactions between the dichlorophenyl groups and receptor residues .
- MD Simulations : Assess stability of the compound in solvated environments to guide solvent selection for biological assays .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Meta-Analysis : Compare datasets from independent studies (e.g., IC50 values for enzyme inhibition) to identify outliers or assay-specific variables (pH, temperature) .
- Dose-Response Replication : Re-test activity under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
- Structural Analog Comparison : Use derivatives lacking the 2-methoxyethoxy group to determine if activity is scaffold-dependent .
Q. Example Data Contradiction :
| Study | IC50 (μM) | Assay Conditions |
|---|---|---|
| A | 0.12 | pH 7.4, 25°C |
| B | 1.8 | pH 6.8, 37°C |
| Resolution: Adjust pH to physiological levels (7.4) and retest . |
How can researchers design experiments to probe the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies :
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS .
Q. Key Findings :
- The 2-hydroxy-2-methylpropanamide moiety is susceptible to esterase-mediated hydrolysis, requiring prodrug strategies for in vivo applications .
What methodologies are effective for studying structure-activity relationships (SAR) in derivatives?
Advanced Research Question
- Parallel Synthesis : Synthesize derivatives with systematic substitutions (e.g., halogens, alkoxy groups) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., dichlorophenyl sulfanyl for hydrophobic interactions) via 3D-QSAR .
- Biological Testing : Screen derivatives against target panels (e.g., kinase or protease assays) to correlate substituents with potency .
Q. Example SAR Table :
| Derivative | R Group | IC50 (μM) |
|---|---|---|
| Parent | 2-methoxyethoxy | 0.12 |
| D1 | Ethoxy | 0.45 |
| D2 | Propyl | 2.1 |
How can researchers address challenges in scaling up synthesis for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
